Bienvenue dans la boutique en ligne BenchChem!

L-Phenylalanyl-L-leucine

ACE Inhibition Antihypertensive Peptides Enzyme Assay

Secure sequence-defined L-Phenylalanyl-L-leucine (3303-55-7). Unlike generic dipeptides, its specific Phe-Leu sequence ensures benchmark ACE (IC₅₀ 13.6 µM) and NEP (IC₅₀ 20 µM) inhibition with regulated self-assembly. Essential for reproducible SAR and biomaterial fabrication. Standard R&D grade ≥98% purity available.

Molecular Formula C15H22N2O3
Molecular Weight 278.35 g/mol
CAS No. 3303-55-7
Cat. No. B1677657
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Phenylalanyl-L-leucine
CAS3303-55-7
SynonymsL-Phenylalanyl-L-isoleucine
L-phenylalanyl-L-leucine
Phe-Leu
phenylalanylleucine
Molecular FormulaC15H22N2O3
Molecular Weight278.35 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)[O-])NC(=O)C(CC1=CC=CC=C1)[NH3+]
InChIInChI=1S/C15H22N2O3/c1-10(2)8-13(15(19)20)17-14(18)12(16)9-11-6-4-3-5-7-11/h3-7,10,12-13H,8-9,16H2,1-2H3,(H,17,18)(H,19,20)/t12-,13-/m0/s1
InChIKeyRFCVXVPWSPOMFJ-STQMWFEESA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

L-Phenylalanyl-L-leucine (CAS 3303-55-7): Dipeptide Characterization and Baseline Procurement Data


L-Phenylalanyl-L-leucine (Phe-Leu, CAS 3303-55-7) is a dipeptide composed of L-phenylalanine and L-leucine residues linked by a peptide bond . It is categorized as a leucine derivative and is primarily utilized as a research tool in biochemical and pharmaceutical studies . Key physicochemical identifiers include a molecular formula of C15H22N2O3 and a molecular weight of 278.35 g/mol . Its baseline properties, such as a calculated aqueous solubility of 2.2 g/L at 25°C and a melting point range of 258-260°C, are established . The compound is available commercially as a white powder with typical purity specifications of ≥95% (HPLC) [1]. This compound serves as a foundational building block in peptide synthesis and a model system in research due to its defined sequence and the distinct physicochemical contributions of its constituent amino acids .

Why L-Phenylalanyl-L-leucine Cannot Be Substituted with Generic Dipeptides: A Risk-Based Assessment


Generic substitution of dipeptides is inadvisable due to pronounced sequence-dependent variation in their biological and physicochemical properties. Even a simple inversion of the amino acid sequence can drastically alter a peptide's function, as demonstrated by the 28-fold difference in ACE inhibitory potency between Phe-Leu and its retro-sequence analog Leu-Phe [1]. Furthermore, the ordering of residues dictates supramolecular assembly behavior; the self-assembly propensity of linear and cyclic Phe-Leu variants follows the distinct order Cyclo(-Leu-Phe) > Leu-Phe > Phe-Leu, underscoring that sequence identity is a primary determinant of nanostructure formation [2]. In material science applications, substituting one dipeptide for another can invert the directionality of key properties, such as lateral piezoelectric response [3]. Therefore, substituting L-Phenylalanyl-L-leucine with a generic or reversed-sequence dipeptide introduces significant and quantifiable experimental risk.

L-Phenylalanyl-L-leucine (CAS 3303-55-7): A Quantitative Evidence Guide for Differentiated Procurement


Phe-Leu Demonstrates 28-Fold Superior ACE Inhibitory Potency Compared to Its Retro-Sequence Analog Leu-Phe

L-Phenylalanyl-L-leucine (Phe-Leu) exhibits markedly higher potency as an angiotensin I-converting enzyme (ACE) inhibitor compared to its sequence isomer, L-leucyl-L-phenylalanine (Leu-Phe). In an in vitro assay, the IC₅₀ of Phe-Leu was determined to be 13.6 µM, while Leu-Phe was 28-fold less potent with an IC₅₀ of 383.2 µM [1]. Furthermore, the inhibition mechanism was distinct: Phe-Leu acted as a non-competitive inhibitor, whereas Leu-Phe exhibited competitive inhibition [1].

ACE Inhibition Antihypertensive Peptides Enzyme Assay

Phe-Leu Exhibits Distinct and Controllable Self-Assembly Propensity Compared to Leu-Phe and Cyclic Analogs

The self-assembling propensity of L-Phenylalanyl-L-leucine (Phe-Leu) is quantifiably different from its sequence isomer Leu-Phe and its cyclic counterpart Cyclo(-Leu-Phe). A combined molecular dynamics simulation and experimental study found the self-assembling propensity to follow the specific order: Cyclo(-Leu-Phe) > Leu-Phe > Phe-Leu [1]. This indicates that Phe-Leu has the lowest inherent propensity for self-association among the three, offering a more controlled and tunable system for studying or utilizing peptide self-assembly.

Supramolecular Chemistry Peptide Nanostructures Self-Assembly

Phe-Leu and Leu-Phe Crystals Exhibit Divergent Piezoelectric Properties, Enabling Application-Specific Material Design

Nano- and microcrystals of L-Phenylalanyl-L-leucine (Phe-Leu) display distinct piezoelectric coefficients compared to crystals of its sequence isomer, L-leucyl-L-phenylalanine (Leu-Phe). Using piezoresponse force microscopy, the effective piezoelectric coefficients for Phe-Leu crystals were determined to be 71 pm V⁻¹ (vertical) and -73 pm V⁻¹ (lateral) [1]. In contrast, Leu-Phe crystals exhibited coefficients of 87 pm V⁻¹ (vertical) and -19 pm V⁻¹ (lateral) [1]. Notably, the lateral response differs in both magnitude and sign between the two dipeptides.

Piezoelectric Materials Biocompatible Electronics Peptide Crystals

Phe-Leu is a Potent Neprilysin Inhibitor with an IC₅₀ of 20 µM, Demonstrating Differential Enzyme Selectivity

L-Phenylalanyl-L-leucine (Phe-Leu) has been identified as a potent inhibitor of the enzyme neprilysin (NEP), a key target in cardiovascular and neurological research. The compound exhibits an IC₅₀ value of 20 µM for neprilysin [1]. This activity is markedly distinct from its effects on other enzymes: it shows minimal inhibition of angiotensin-converting enzyme (ACE) with an IC₅₀ of 0.7 mM, and even weaker inhibition of CD13 (1 mM) and aminopeptidase B (1 mM) [1]. This profile indicates that Phe-Leu possesses a degree of selectivity for neprilysin over other tested proteases.

Neprilysin Inhibition Enzyme Selectivity Peptide Therapeutics

Application Scenarios for L-Phenylalanyl-L-leucine Driven by Quantitative Evidence


Development of Highly Potent, Non-Competitive ACE Inhibitory Peptides

Researchers focusing on the discovery of novel antihypertensive agents will find L-Phenylalanyl-L-leucine to be a critical lead compound. Its ACE inhibition IC₅₀ of 13.6 µM, which is 28-fold more potent than its retro-sequence analog Leu-Phe, establishes it as a benchmark for in vitro potency [1]. Its unique non-competitive inhibition mechanism provides a defined mode of action for structure-activity relationship (SAR) studies, enabling the rational design of more effective peptidomimetics [1].

Controlled Fabrication of Dipeptide Nanostructures and Hydrogels

In the field of supramolecular chemistry and biomaterials, L-Phenylalanyl-L-leucine is the optimal choice when precise control over self-assembly kinetics is required. Its lower inherent self-assembly propensity, compared to Leu-Phe and Cyclo(-Leu-Phe), allows researchers to initiate and direct the formation of nanostructures in a more regulated manner, avoiding uncontrolled aggregation [2]. This property is essential for creating uniform films, fibers, or hydrogels with consistent material properties [2].

Design of Directional Biocompatible Piezoelectric Sensors and Actuators

For scientists developing next-generation biocompatible electronic devices, L-Phenylalanyl-L-leucine is a uniquely suited material. Its distinct lateral piezoelectric coefficient of -73 pm V⁻¹, which differs significantly from that of Leu-Phe, enables the creation of devices with a specific, tunable directional response to mechanical stress [3]. This allows for the engineering of sensors or energy harvesters that can differentiate forces applied from various directions, a capability not offered by other dipeptides in its class [3].

Selective Probing of Neprilysin Activity in Complex Biological Matrices

In pharmacological research targeting neprilysin (NEP) for conditions like heart failure or Alzheimer's disease, L-Phenylalanyl-L-leucine serves as a selective chemical probe. Its potent inhibition of neprilysin (IC₅₀ = 20 µM) is 35- to 50-fold greater than its effect on other proteases like ACE, CD13, and aminopeptidase B [4]. This selectivity window minimizes off-target interference, providing cleaner, more interpretable data in cell-based assays or tissue studies involving multiple protease systems [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for L-Phenylalanyl-L-leucine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.